molecular formula C9H7BrO B1628707 5-Bromo-6-methylbenzofuran CAS No. 219736-06-8

5-Bromo-6-methylbenzofuran

Cat. No. B1628707
Key on ui cas rn: 219736-06-8
M. Wt: 211.05 g/mol
InChI Key: FOWAAUYNAZZPIZ-UHFFFAOYSA-N
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Patent
US06362180B1

Procedure details

Part E. A solution of the above compound (780 mg) and N-bromosuccinimide (1.24 g, 6.97 mmol) in dichloroethane (10 mL) was heated to reflux overnight, then cooled, filtered and evaporated. Column chromatography (hexane, then 2:98 ethyl acetate-hexane) gave first 5-bromo-6-methylbenzofuran (270 mg, 1.27 mmol, 22%), then 5-bromo-6-methyl-2,3-dihydrobenzofuran (923 mg, 4.33 mol, 75%), both as solids. For the dihydro product: TLC RF 0.35 (2:98 ethyl acetate-hexane). 1H NMR (300 MHz, CDCl3): d 7.31 (1H, s), 6.68 (1H, s), 4.56 (2H, t, J=8.8 Hz), 3.17 (2H, t, J=8.8 Hz), 2.33 (3H, s). MS (H2O-GC/MS): m/e 215 (76), 213 (100).
[Compound]
Name
compound
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13]C.[C:15]([O:18][CH2:19][CH3:20])(=O)[CH3:16].CCCCCC>ClC(Cl)C>[Br:1][C:11]1[C:12]([CH3:13])=[CH:16][C:15]2[O:18][CH:19]=[CH:20][C:9]=2[CH:10]=1 |f:2.3|

Inputs

Step One
Name
compound
Quantity
780 mg
Type
reactant
Smiles
Name
Quantity
1.24 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC2=C(C=CO2)C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.27 mmol
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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